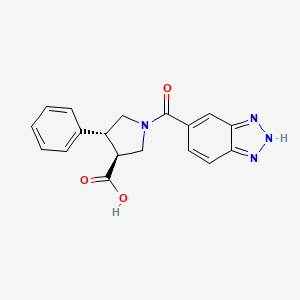![molecular formula C18H21N3O B5547255 6-(4-ethoxyphenyl)-1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazine](/img/structure/B5547255.png)
6-(4-ethoxyphenyl)-1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyridazine derivatives have garnered attention in the field of medicinal chemistry and material science due to their diverse biological activities and applications in creating new materials. The specific compound mentioned has structural characteristics that may contribute to unique chemical and physical properties, making it a subject of interest for research.
Synthesis Analysis
The synthesis of pyridazine derivatives involves multistep chemical reactions, often starting from simple organic compounds to more complex structures. A study by Han Xu et al. (2008) on the synthesis of novel pyridazine derivatives for herbicidal activities exemplifies the synthetic strategies employed in creating pyridazine-based compounds. Another example includes the work by Sallam et al. (2021), who detailed the synthesis of a pyridazine analog with potential pharmaceutical importance.
Molecular Structure Analysis
The molecular structure of pyridazine derivatives is characterized by X-ray diffraction and spectroscopic techniques, such as NMR and IR spectroscopy. Li et al. (2013) and Sallam et al. (2021) have provided insights into the crystal structure and molecular geometry of related compounds, highlighting the importance of intramolecular interactions and conformational stability.
Chemical Reactions and Properties
Pyridazine derivatives undergo various chemical reactions, including cyclization, substitution, and redox reactions, offering a way to derive multiple compounds with varied functionalities. The reactivity of these compounds towards different reagents plays a crucial role in expanding their chemical diversity. Gómez et al. (1985) discussed a novel ring-cleavage reaction of the pyridazine ring, showcasing the compound's versatility in chemical transformations.
Physical Properties Analysis
The physical properties of pyridazine derivatives, such as melting points, solubility, and crystal structure, are influenced by their molecular structure. Studies like those by Sallam et al. (2021) provide detailed analysis of the physical characteristics of these compounds, which are crucial for their application in material science and pharmaceutical formulations.
Chemical Properties Analysis
The chemical properties of pyridazine derivatives, including their stability, reactivity, and interaction with other molecules, are central to their application in various fields. The electron-deficient nature of certain pyridazine derivatives, as discussed by Ye et al. (2014), makes them suitable as electrochromic materials due to their unique electronic properties.
- Synthesis and herbicidal activities of novel pyridazine derivatives: Han Xu et al., 2008.
- Synthesis, structure analysis, and properties of a pyridazine analog: Sallam et al., 2021.
- Molecular structure and crystal analysis of a pyridazine compound: Li et al., 2013.
- Novel chemical reactions and properties of pyridazine derivatives: Gómez et al., 1985.
- Investigation into the electron-deficient nature of pyridazine derivatives for electrochromic materials: Ye et al., 2014.
未来方向
属性
IUPAC Name |
6-(4-ethoxyphenyl)-1,4,5,7-tetramethylpyrrolo[3,4-d]pyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O/c1-6-22-16-9-7-15(8-10-16)21-13(4)17-11(2)19-20-12(3)18(17)14(21)5/h7-10H,6H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNNKFYQBFUGYEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=C3C(=NN=C(C3=C2C)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(3-{[(2-furylmethyl)amino]sulfonyl}-4-methylphenyl)acrylic acid](/img/structure/B5547172.png)


![N-cyclohexyl-3-{[4-(1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-N-methyl-2-pyridinamine](/img/structure/B5547211.png)

![2-methyl-8-[3-phenyl-2-(1H-tetrazol-1-yl)propanoyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5547219.png)
![2-({2-[(4-chlorophenoxy)acetyl]hydrazino}carbonyl)benzoic acid](/img/structure/B5547228.png)
![2-[2-(3-methoxybenzylidene)hydrazino]-2-oxo-N-(2-pyridinylmethyl)acetamide](/img/structure/B5547231.png)
![6-[4-(2-ethylbutanoyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5547238.png)
![1,1'-[1-(1,3-benzodioxol-5-ylmethyl)-2,5-dimethyl-1H-pyrrole-3,4-diyl]diethanone](/img/structure/B5547250.png)
![rel-(3aS,6aS)-1-[(5-chloro-3-ethyl-1-methyl-1H-pyrazol-4-yl)methyl]octahydropyrrolo[3,4-b]pyrrole dihydrochloride](/img/structure/B5547257.png)
![2-(4-{[1-(4-fluorophenyl)-2,2-dimethylcyclopropyl]carbonyl}-1-piperazinyl)pyrazine](/img/structure/B5547260.png)
![[(3R*,5R*)-1-[(5-methyl-3-thienyl)carbonyl]-5-(pyrrolidin-1-ylmethyl)piperidin-3-yl]methanol](/img/structure/B5547265.png)
![1-{[4-(3-methylbenzyl)-1-piperazinyl]methyl}-1H-indole-2,3-dione](/img/structure/B5547277.png)